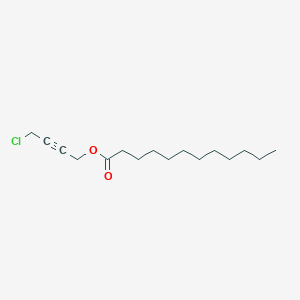
4-Chlorobut-2-YN-1-YL dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-2-YN-1-YL dodecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorinated butynyl group attached to a dodecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-YN-1-YL dodecanoate typically involves the esterification of 4-chlorobut-2-yn-1-ol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-YN-1-YL dodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butynyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the triple bond in the butynyl group can yield alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted butynyl derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alkenes or alkanes.
Scientific Research Applications
4-Chlorobut-2-YN-1-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-YN-1-YL dodecanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the chlorinated butynyl group allows for selective binding to target sites, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate ester group instead of a dodecanoate ester.
4-Chlorobut-2-yn-1-ol: The alcohol precursor used in the synthesis of 4-Chlorobut-2-YN-1-YL dodecanoate.
Uniqueness
This compound is unique due to its longer alkyl chain (dodecanoate) compared to similar compounds. This longer chain can impart different physical and chemical properties, such as increased hydrophobicity and altered reactivity, making it suitable for specific applications that require these characteristics.
Properties
CAS No. |
61747-67-9 |
|---|---|
Molecular Formula |
C16H27ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
4-chlorobut-2-ynyl dodecanoate |
InChI |
InChI=1S/C16H27ClO2/c1-2-3-4-5-6-7-8-9-10-13-16(18)19-15-12-11-14-17/h2-10,13-15H2,1H3 |
InChI Key |
VGQUFBYAJOJIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















